molecular formula C14H15NO2 B13512272 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

Cat. No.: B13512272
M. Wt: 229.27 g/mol
InChI Key: GMWXKRFUQMLGJC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2-phenoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme mechanisms .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-2-(2-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2

InChI Key

GMWXKRFUQMLGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

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